molecular formula C14H25NS2 B14395178 1-[3-(1,3-Dithian-2-ylidene)-2,2-dimethylpropyl]piperidine CAS No. 87551-46-0

1-[3-(1,3-Dithian-2-ylidene)-2,2-dimethylpropyl]piperidine

Cat. No.: B14395178
CAS No.: 87551-46-0
M. Wt: 271.5 g/mol
InChI Key: NDETZIQHIURZMU-UHFFFAOYSA-N
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Description

1-[3-(1,3-Dithian-2-ylidene)-2,2-dimethylpropyl]piperidine is a complex organic compound that features a piperidine ring substituted with a 1,3-dithiane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(1,3-Dithian-2-ylidene)-2,2-dimethylpropyl]piperidine typically involves the reaction of a piperidine derivative with a 1,3-dithiane precursor. The process often requires the use of a Lewis acid catalyst to facilitate the formation of the dithiane ring . Common reagents include 1,3-propanedithiol and a carbonyl compound, which react under acidic conditions to form the dithiane moiety .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(1,3-Dithian-2-ylidene)-2,2-dimethylpropyl]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced dithiane derivatives.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

1-[3-(1,3-Dithian-2-ylidene)-2,2-dimethylpropyl]piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-(1,3-Dithian-2-ylidene)-2,2-dimethylpropyl]piperidine involves its interaction with molecular targets through its dithiane and piperidine moieties. The dithiane ring can act as a nucleophile or electrophile, depending on the reaction conditions, allowing it to participate in various chemical transformations . The piperidine ring provides structural stability and can interact with biological targets, potentially modulating their activity.

Comparison with Similar Compounds

Uniqueness: 1-[3-(1,3-Dithian-2-ylidene)-2,2-dimethylpropyl]piperidine is unique due to its combination of a piperidine ring with a 1,3-dithiane moiety, providing a versatile scaffold for various chemical and biological applications. Its structural complexity allows for diverse reactivity and potential use in multiple fields of research.

Properties

CAS No.

87551-46-0

Molecular Formula

C14H25NS2

Molecular Weight

271.5 g/mol

IUPAC Name

1-[3-(1,3-dithian-2-ylidene)-2,2-dimethylpropyl]piperidine

InChI

InChI=1S/C14H25NS2/c1-14(2,11-13-16-9-6-10-17-13)12-15-7-4-3-5-8-15/h11H,3-10,12H2,1-2H3

InChI Key

NDETZIQHIURZMU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN1CCCCC1)C=C2SCCCS2

Origin of Product

United States

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